molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Cat. No.: B1436434
CAS No.: 3881-21-8
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-IOSLPCCCSA-N
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Mechanism of Action

Target of Action

2’-O-Methylinosine is a type of purine nucleoside analog . It primarily targets malignant tumors in the lymphatic system . The role of these targets is crucial in the proliferation and survival of cancer cells .

Mode of Action

The anti-cancer mechanism of 2’-O-Methylinosine involves inhibiting DNA synthesis and inducing apoptosis . By interacting with its targets, it disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

2’-O-Methylinosine affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the replication of cancer cells. Simultaneously, by inducing apoptosis, it triggers programmed cell death, further reducing the number of cancer cells .

Result of Action

The result of 2’-O-Methylinosine’s action is the reduction in the number of malignant cells in the lymphatic system . This is achieved through the dual action of inhibiting DNA synthesis, which prevents the replication of cancer cells, and inducing apoptosis, which leads to their death .

Action Environment

The action of 2’-O-Methylinosine can be influenced by environmental factors. For instance, it has been observed that the levels of modifications including 2’-O-Methylinosine in yeast mRNA exhibited dynamic change at different growth stages of yeast cells . Furthermore, 2’-O-Methylinosine in mRNA showed a significant decrease in response to H2O2 treatment . This suggests that the compound’s action, efficacy, and stability can be affected by the cellular environment and external stressors .

Biochemical Analysis

Biochemical Properties

2’-O-methylinosine plays a significant role in biochemical reactions, particularly in the context of RNA modification. It is known to interact with various enzymes and proteins, including adenosine deaminase, which converts adenosine to inosine. The methylation at the 2’-O position of the ribose sugar enhances the stability of the nucleoside against enzymatic degradation, thereby prolonging its activity in biochemical pathways . This modification also allows 2’-O-methylinosine to mimic inosine in tRNA, enabling it to participate in similar biochemical interactions.

Cellular Effects

2’-O-methylinosine has been shown to exert various effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’-O-methylinosine has been identified as an intrinsic hypotensive agent, reducing blood pressure without significantly affecting heart rate . This effect is attributed to its interaction with adenosine receptors and its resistance to degradation by adenosine deaminase. Additionally, 2’-O-methylinosine can modulate gene expression by incorporating into RNA molecules, thereby affecting the translation process.

Molecular Mechanism

At the molecular level, 2’-O-methylinosine acts as a mimic of inosine within tRNA. It binds to the same nucleotides as inosine, allowing it to interact with tRNA in a manner similar to its natural counterpart . This binding interaction is crucial for its role in RNA modification and stability. Furthermore, 2’-O-methylinosine’s resistance to enzymatic degradation enhances its longevity and efficacy in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-O-methylinosine have been observed to change over time. The compound exhibits stability against enzymatic degradation, which contributes to its prolonged activity . Its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that 2’-O-methylinosine maintains its hypotensive effects over extended periods, making it a valuable compound for sustained biochemical research .

Dosage Effects in Animal Models

The effects of 2’-O-methylinosine vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure without adverse effects. At higher doses, it may exhibit toxic effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2’-O-methylinosine is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as adenosine deaminase, which converts adenosine to inosine . This interaction is crucial for its role in modulating metabolic flux and maintaining metabolite levels. Additionally, 2’-O-methylinosine’s resistance to degradation enhances its stability within metabolic pathways.

Transport and Distribution

Within cells and tissues, 2’-O-methylinosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

2’-O-methylinosine is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that 2’-O-methylinosine is directed to specific organelles where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-O-Methylinosine can be synthesized from 2’-O-methyladenosine. The process involves treating 2’-O-methyladenosine with adenosine deaminase, which converts it to 2’-O-Methylinosine . Another method involves the methylation of inosine at the 2’ position using diazomethane in the presence of a suitable solvent like 1,2-dimethoxyethane .

Industrial Production Methods: Industrial production of 2’-O-Methylinosine typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different functionalized nucleosides .

Scientific Research Applications

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was this compound identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of this compound in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has this compound been observed in other biological contexts?

A4: Interestingly, research has identified this compound as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

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